tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXKYIKWBMZZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. One common method includes the following steps:
Formation of Azetidine Intermediate: The azetidine ring is formed by cyclization of an appropriate precursor, such as an amino alcohol.
Introduction of tert-Butyl Carbamate: The azetidine intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Neurological Disorders
Research indicates that tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate may exhibit biological activities relevant to the treatment of neurological disorders. Its structural similarity to neurotransmitter precursors suggests potential interactions with neurotransmitter receptors, which could modulate synaptic activity. Preliminary binding assays have shown promising results, indicating that this compound may influence receptor interactions, potentially leading to therapeutic effects in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Immunomodulatory Effects
In studies assessing the immunomodulatory effects of this compound, it was observed to influence cytokine production. For example, when administered in specific doses to mouse models, the compound affected interleukin-6 levels following stimulation of Toll-like receptor 7 (TLR7). This suggests its potential role in modulating immune responses, which could be beneficial in autoimmune diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, typically starting from simpler azetidine derivatives. The process can vary based on laboratory conditions but generally includes steps such as acylation and carbamate formation. The ability to modify this compound into various derivatives enhances its applicability in different therapeutic contexts .
Case Studies
- Binding Assays : A study highlighted the binding affinity of this compound to various neurotransmitter receptors. The findings suggested that the compound could serve as a lead compound for developing new drugs targeting synaptic dysfunctions associated with neurological disorders.
- Autoimmune Disease Models : In experimental models of lupus disease, the administration of this compound demonstrated significant effects on disease progression markers. The results indicated its potential utility in treating autoimmune conditions through modulation of immune pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate | 1262411-27-7 | C₉H₁₈N₂O₃ | 202.25 | Azetidine ring, hydroxymethyl, Boc group |
| tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate | 15923-40-7 | C₁₇H₂₄N₂O₃ | 304.39 | Pyrrolidine ring, benzyl, hydroxymethyl |
| tert-Butyl ((3-(hydroxymethyl)oxetan-3-yl)methyl)carbamate | 1393441-68-3 | C₁₀H₁₉NO₄ | 217.26 | Oxetane ring, hydroxymethyl, methyl linker |
| tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate | 1205921-06-7 | C₁₀H₂₀N₂O₃ | 216.28 | Azetidine ring, hydroxy group, ethyl linker |
| tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3 | C₈H₁₆N₂O₂·HCl | 208.69 | Azetidine ring, Boc group, hydrochloride salt |
Key Differences and Implications
Ring Size and Rigidity
- Azetidine vs. Pyrrolidine/Oxetane : The four-membered azetidine ring (as in the target compound) offers greater ring strain and rigidity compared to five-membered pyrrolidine (e.g., 15923-40-7) or four-membered oxetane (e.g., 1393441-68-3). This affects conformational flexibility and binding affinity in drug design .
- Oxetane Derivatives : The oxetane ring in 1393441-68-3 provides enhanced metabolic stability and solubility compared to azetidine but lacks the nitrogen atom for hydrogen bonding .
Functional Group Variations
- Hydroxymethyl vs. Hydroxy Groups : The hydroxymethyl group (-CH₂OH) in the target compound allows for etherification or esterification, whereas the hydroxy group (-OH) in 1205921-06-7 limits reactivity to oxidation or nucleophilic substitution .
Biological Activity
tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H16N2O2
- CAS Number : 1262411-11-9
It is characterized by the presence of an azetidine ring, a carbamate group, and a hydroxymethyl substituent, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Cell membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Cell wall synthesis inhibition |
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study: Inhibition of MCF-7 Cell Proliferation
A study conducted on MCF-7 cells revealed that treatment with this compound at concentrations of 10, 20, and 40 µM resulted in a dose-dependent decrease in cell viability. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane integrity and fluidity.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.
Research Findings
Recent investigations have focused on the pharmacokinetics and toxicity profiles of this compound. Studies indicate that while the compound exhibits low acute toxicity in animal models, further research is needed to assess long-term effects and therapeutic windows.
Table 2: Toxicity Profile
| Parameter | Result |
|---|---|
| Oral LD50 (in rats) | >2000 mg/kg |
| Dermal LD50 (in rabbits) | >2000 mg/kg |
| Acute Toxicity Classification | Harmful if swallowed |
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate?
Methodological Answer:
The compound can be synthesized via carbamate protection of the azetidine ring. A common approach involves reacting 3-(hydroxymethyl)azetidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3) is synthesized by protecting the amine group under inert conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Purity Analysis : Use GC/MS to detect volatile impurities (e.g., residual solvents) .
- Structural Confirmation : Employ H NMR and C NMR to verify the carbamate and hydroxymethyl groups. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (210–254 nm) ensures >95% purity .
Advanced: What experimental precautions are critical for maintaining stability during synthesis?
Methodological Answer:
- Moisture Sensitivity : The carbamate group is prone to hydrolysis. Use anhydrous solvents and inert gas (N₂/Ar) during reactions .
- Temperature Control : Avoid exceeding 40°C during Boc protection to prevent decomposition.
- Storage : Store at –20°C under desiccant (e.g., silica gel) to prolong shelf life .
Advanced: How can researchers resolve contradictions in reaction yields for fluorinated analogs?
Methodological Answer:
Fluorinated derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) may exhibit variable yields due to steric and electronic effects.
- Optimization Steps :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician and provide the SDS .
Advanced: How can researchers analyze degradation products under acidic/basic conditions?
Methodological Answer:
- Forced Degradation Studies :
- Identification : Use HRMS and H NMR to confirm degradation products. Compare retention times with synthetic standards .
Advanced: What strategies improve enantiomeric purity in chiral derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation.
- Dynamic Kinetic Resolution : Catalyze reactions with enantioselective enzymes (e.g., lipases) in biphasic systems .
Basic: How is tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamento used in peptide mimetics?
Methodological Answer:
The hydroxymethyl group serves as a linker for conjugating bioactive moieties (e.g., fluorescent tags or pharmacophores).
- Conjugation Protocol :
Advanced: What computational tools predict reactivity in azetidine-based scaffolds?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for carbamate hydrolysis or ring-opening reactions.
- MD Simulations : Analyze solvation effects on stability (e.g., water vs. DMSO) with GROMACS .
Basic: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
